4-Pyridinecarboxylic acid, 2-phosphono-
Description
4-Pyridinecarboxylic acid (CAS 55-22-1), also known as isonicotinic acid, is a pyridine derivative with a carboxylic acid group at the 4-position of the aromatic ring. Its molecular formula is C₆H₅NO₂, and it is structurally characterized by the nitrogen atom at position 1 and the carboxyl group at position 4 . This compound is a key intermediate in pharmaceuticals, notably in the synthesis of the antitubercular drug isoniazid (4-pyridinecarboxylic acid hydrazide, CAS 54-85-3) . Its physicochemical properties, such as a melting point of ~245°C and moderate water solubility (0.52 g/100 mL), distinguish it from other pyridinecarboxylic acid isomers .
Properties
CAS No. |
145432-85-5 |
|---|---|
Molecular Formula |
C6H6NO5P |
Molecular Weight |
203.09 g/mol |
IUPAC Name |
2-phosphonopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H6NO5P/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12) |
InChI Key |
ZMCAINOXOYYNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid, 2-phosphono- typically involves the functionalization of pyridine derivatives. One common method involves the reaction of pyridine-4-carboxylic acid with phosphorous reagents under controlled conditions. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating or the use of catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxylic acid, 2-phosphono- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphono group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-phosphono- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-pyridinecarboxylic acid, 2-phosphono- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridinecarboxylic Acid Isomers
The positional isomers of pyridinecarboxylic acid differ in the location of the carboxyl group, leading to distinct properties:
Key Observations :
- Solubility : Nicotinic acid (3-isomer) exhibits higher water solubility due to hydrogen-bonding interactions facilitated by the carboxyl group’s proximity to the nitrogen atom .
- Thermal Stability : The 4-isomer has the highest melting point, likely due to stronger intermolecular interactions in the solid state .
Pyridinedicarboxylic Acids
Di-carboxylic derivatives introduce additional functional groups, altering reactivity and applications:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|
| 2,3-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12 | 188–190 (dec.) | 0.56 g/100 mL |
| 2,5-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12 | 256 (dec.) | Soluble in hot acid |
| 2,6-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12 | 248–250 (dec.) | Slightly soluble |
Comparison :
Antioxidant Activity of Organotin Derivatives
A study comparing organotin(IV) complexes of pyridinecarboxylic acids revealed:
- 4-Pyridinecarboxylate diphenyltin derivative (Compound 5) : Exhibited DPPH radical scavenging activity comparable to vitamin C at 20 μg/mL .
- 3-Pyridinecarboxylate derivative (Compound 8) : Showed superior ferric-reducing antioxidant power (FRAP), attributed to electronic effects of the carboxyl group’s position .
SAR Insights :
Pharmacological Relevance
- Isoniazid (4-pyridinecarboxylic acid hydrazide) : A frontline antitubercular drug, demonstrating the 4-isomer’s utility in medicinal chemistry. Its hydrazide moiety enhances bioavailability and target specificity .
- 2-Pyridinecarboxylic acid derivatives : Used in agrochemicals (e.g., ’s 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) derivative), emphasizing the role of halogenation in pesticidal activity .
Metal-Organic Frameworks (MOFs)
4-Pyridinecarboxylic acid serves as a ligand in MOFs (e.g., MIL-88B), where its carboxyl and pyridyl groups enable versatile coordination modes . Comparatively, 2-pyridinecarboxylic acid is less commonly used due to steric hindrance from the adjacent carboxyl group.
Chromatographic Separation
The three pyridinecarboxylic acid isomers are separable via HPLC using a Primesep 100 column, with retention times influenced by hydrophobicity differences (nicotinic acid > isonicotinic acid > picolinic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
